molecular formula C8H6BrNO2 B13983302 7-Bromo-2-methyl-1,2-benzoxazol-3-one

7-Bromo-2-methyl-1,2-benzoxazol-3-one

Cat. No.: B13983302
M. Wt: 228.04 g/mol
InChI Key: HAWZFSBYPPQCBR-UHFFFAOYSA-N
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Description

7-Bromo-2-methyl-1,2-benzoxazol-3-one is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methyl-1,2-benzoxazol-3-one typically involves the cyclization of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform solvent . The reaction proceeds through acylation followed by intramolecular cyclization.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts and solvents to facilitate the reaction and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-methyl-1,2-benzoxazol-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Bromo-2-methyl-1,2-benzoxazol-3-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Bromo-2-methyl-1,2-benzoxazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation . Molecular docking studies have shown that the compound can bind to specific sites on these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 7-Bromo-2-methyl-1,3-benzoxazole
  • 7-Bromo-2-methylquinoline
  • 7-Bromo-2-methylindole

Comparison: Compared to these similar compounds, 7-Bromo-2-methyl-1,2-benzoxazol-3-one is unique due to its specific substitution pattern and the presence of the benzoxazole ringFor instance, while 7-Bromo-2-methylquinoline and 7-Bromo-2-methylindole also exhibit biological activities, the benzoxazole ring in this compound provides additional sites for functionalization and interaction with biological targets .

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

7-bromo-2-methyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H6BrNO2/c1-10-8(11)5-3-2-4-6(9)7(5)12-10/h2-4H,1H3

InChI Key

HAWZFSBYPPQCBR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(O1)C(=CC=C2)Br

Origin of Product

United States

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